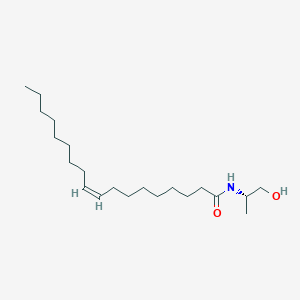

(S)-N-(1-Hydroxypropan-2-yl)oleamide

Overview

Description

(S)-N-(1-Hydroxypropan-2-yl)oleamide, also known as (S)-oleamide, is a naturally occurring fatty acid amide derivative that is found in various tissues and organs of the human body. It is a fatty acid derivative that is produced from the breakdown of dietary fat and is involved in several physiological processes, including sleep regulation, learning and memory, and appetite regulation. In addition, (S)-oleamide has been found to have numerous medicinal properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities.

Scientific Research Applications

Pharmaceuticals: Parkinson’s Disease Treatment

(S)-N-(1-Hydroxypropan-2-yl)oleamide: has been identified as a potential therapeutic agent in the treatment of Parkinson’s disease. A pharmaceutical composition containing this compound, or a pharmaceutically acceptable salt thereof, is suggested for preventing or treating Parkinson’s disease . The compound’s neuroprotective properties may play a crucial role in managing the disease’s progression.

Material Science: Polymer Synthesis

This compound is used in the synthesis of polymers, particularly in creating unique monomers that can lead to polymers with special properties. Its structure allows for the introduction of chirality into polymers, which can be crucial for specific applications in material science .

Organic Chemistry: Chiral Synthesis

In organic chemistry, (S)-N-(1-Hydroxypropan-2-yl)oleamide serves as a chiral building block for synthesizing complex molecules. Its stereochemistry is beneficial for constructing molecules with precise spatial arrangements, which is essential for the activity of many pharmaceuticals .

Biochemistry: Enzyme Inhibition Studies

The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions. It can be used to design inhibitors that mimic the transition state or the substrate itself, providing insights into enzyme mechanisms .

Analytical Chemistry: Chromatography

Due to its distinct chemical properties, (S)-N-(1-Hydroxypropan-2-yl)oleamide can be used as a standard or a derivative in chromatographic analysis to separate and quantify chiral molecules in complex mixtures .

Cosmetics: Skin Care Formulations

The compound’s amide group and hydroxy functionality suggest it could have applications in skin care, potentially as a moisturizer or as a compound that enhances skin penetration of other active ingredients .

Agriculture: Plant Growth Regulators

Research into the use of (S)-N-(1-Hydroxypropan-2-yl)oleamide in agriculture could explore its effects as a plant growth regulator. Its molecular structure could influence plant hormone activity or be used to modulate the growth of specific crops .

Environmental Science: Biodegradation

The biodegradable nature of (S)-N-(1-Hydroxypropan-2-yl)oleamide could be advantageous in environmental science. It may be studied for its degradation products and their impact on ecosystems, contributing to the development of environmentally friendly materials .

properties

IUPAC Name |

(Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVYNYWIRWMRHH-PISNEZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(1-Hydroxypropan-2-yl)oleamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)